3-Bromo-7-methyl-1-benzothiophene
Description
3-Bromo-7-methyl-1-benzothiophene is a halogenated benzothiophene derivative featuring a bromine atom at the 3-position and a methyl group at the 7-position of the benzothiophene scaffold. Its structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, creating a unique electronic profile that influences reactivity and intermolecular interactions. Crystallographic analysis tools such as SHELX and visualization software like ORTEP-3 are often employed to elucidate its molecular geometry and packing behavior in solid-state studies.
Properties
Molecular Formula |
C9H7BrS |
|---|---|
Molecular Weight |
227.12 g/mol |
IUPAC Name |
3-bromo-7-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7BrS/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5H,1H3 |
InChI Key |
WSKGQXRNQKWKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-Bromo-7-methyl-1-benzothiophene, it is compared below with structurally related benzothiophene derivatives, focusing on synthetic accessibility , electronic effects , and reactivity patterns .
Table 1: Key Structural and Electronic Properties
Key Findings:
Electronic Effects :
- The bromine atom at C3 in this compound increases electron density at the sulfur atom compared to its chloro analog, enhancing electrophilic substitution reactivity at the 2-position .
- The methyl group at C7 exerts a steric effect that reduces π-stacking interactions in the solid state, as visualized via ORTEP-3 .
Synthetic Accessibility :
- Brominated derivatives generally require harsher reaction conditions (e.g., Br₂/FeBr₃) compared to chlorinated analogs (Cl₂/AlCl₃). The methyl group at C7 complicates regioselective bromination, necessitating directing-group strategies.
Reactivity in Cross-Coupling Reactions :
- This compound participates efficiently in Suzuki-Miyaura couplings due to the bromine’s moderate electronegativity, outperforming 3-chloro analogs in Pd-catalyzed reactions.
Crystallographic Behavior :
- The compound’s crystal packing, refined using SHELX , reveals shorter Br···S contacts (3.4 Å) compared to Cl···S (3.6 Å) in the chloro analog, suggesting stronger halogen bonding.
Research Implications and Limitations
While this compound exhibits versatile reactivity, its comparison with analogs highlights trade-offs between electronic tuning and synthetic complexity. Structural data derived from SHELX and ORTEP-3 provide critical insights but underscore the need for more experimental studies to resolve discrepancies in reported properties (e.g., melting points, dipole moments). Future work should explore its applications in optoelectronic materials, leveraging its balanced electron-withdrawing/donating substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
